molecular formula C17H24N2O3S B2364910 Ethyl 4-oxo-4-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)butanoate CAS No. 1421485-61-1

Ethyl 4-oxo-4-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)butanoate

Cat. No.: B2364910
CAS No.: 1421485-61-1
M. Wt: 336.45
InChI Key: SZCFPYJDAYRLIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-oxo-4-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)butanoate is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound features a piperidine ring, a pyridine ring, and a butanoate ester, making it a complex and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-oxo-4-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)butanoate typically involves multi-step organic reactions. One common method includes the reaction of piperidine derivatives with pyridine-2-thiol, followed by esterification with butanoic acid derivatives . The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pH, and reaction time is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-4-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to simplify the molecule or alter its reactivity.

    Substitution: Common in organic chemistry, this reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Including halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a simpler alcohol.

Scientific Research Applications

Ethyl 4-oxo-4-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)butanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 4-oxo-4-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)butanoate exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Such as piperidin-4-ylmethanol and piperidin-4-ylamine.

    Pyridine derivatives: Including pyridine-2-thiol and pyridine-3-carboxylic acid.

Uniqueness

What sets Ethyl 4-oxo-4-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)butanoate apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, from drug development to industrial chemistry.

Properties

IUPAC Name

ethyl 4-oxo-4-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c1-2-22-17(21)7-6-16(20)19-11-8-14(9-12-19)13-23-15-5-3-4-10-18-15/h3-5,10,14H,2,6-9,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCFPYJDAYRLIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCC(CC1)CSC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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